![molecular formula C13H11N3O3S B2983153 1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide CAS No. 1797186-83-4](/img/structure/B2983153.png)

1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

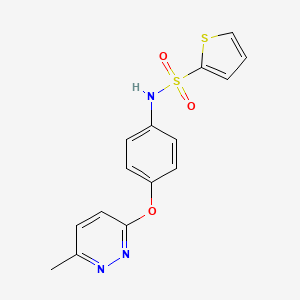

The compound “1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide” is a complex organic molecule. It contains a benzo[d]isoxazole moiety and a pyridine moiety, which are common structures in many organic compounds . These structures are often found in various pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]isoxazole and pyridine moieties would likely contribute to the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen

Molecular and Supramolecular Structures of N-[2-(Pyridin-2-yl)ethyl] Derivatives

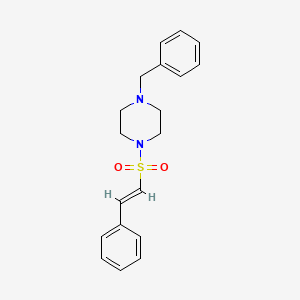

N-[2-(pyridin-2-yl)ethyl] derivatives, including methanesulfonamide, benzenesulfonamide, and toluenesulfonamide, exhibit varied molecular and supramolecular structures due to differences in the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and the presence of intermolecular hydrogen bonds. These structural variations influence their supramolecular assemblies, with methanesulfonamide forming dimers, benzenesulfonamide forming layers through intermolecular hydrogen bonding, and toluenesulfonamide forming layers connected by linear chains. The arene substitutions in benzenesulfonamide and toluenesulfonamide further contribute to distinct π-π stacking interactions, which are present in the benzene-substituted structure but distorted in the toluene-substituted one due to the additional methyl group (Jacobs, Chan, & O'Connor, 2013).

Selective Mesylation with 1H-Benzotriazol-1-yl Methanesulfonate

1H-Benzotriazol-1-yl methanesulfonate has been identified as an effective reagent for selective mesylation, differentiating between primary and secondary amino groups, and between amino and hydroxy groups, thus exhibiting high selectivity in mesylation reactions (Kim, Sung, Choi, & Kim, 1999).

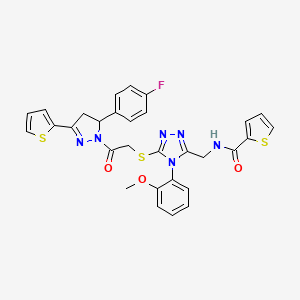

Synthesis of 3-Chloromethyl-1,2-Benzisoxazoles

3-Chloromethyl-1,2-benzisoxazoles, including derivatives like Zonisamide, have been synthesized via a modified Boekelheide rearrangement, showing their importance as structural units in biologically active molecules and their potential as antipsychotic compounds. This synthesis approach addresses the challenges of low yields and harsh reaction conditions associated with traditional methods (Arava, Gorentla, Siripalli, & Dubey, 2011).

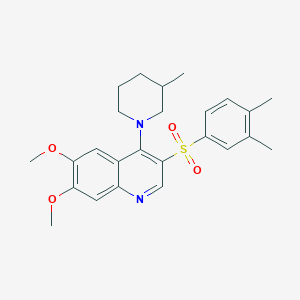

Transfer Hydrogenation Using Cp*Ir(pyridinesulfonamide)Cl Precatalysts

N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, including trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide, have been utilized as ligands in Cp*IrIII Cl complexes for the efficient transfer hydrogenation of various ketones. This process is notable for its air-stability and the absence of basic additives or halide abstractors, showcasing a new avenue for catalytic transfer hydrogenation (Ruff, Kirby, Chan, & O'Connor, 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-pyridin-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c17-20(18,16-13-7-3-4-8-14-13)9-11-10-5-1-2-6-12(10)19-15-11/h1-8H,9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGYVFLIYDWMTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-yl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2983071.png)

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazono}propanal](/img/structure/B2983074.png)

![4-[4-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2983080.png)

![N-cyclohexyl-2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2983086.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2983090.png)

![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)